1-(联苯-2-基)哌嗪

描述

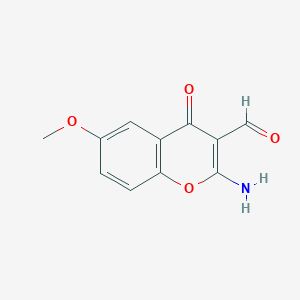

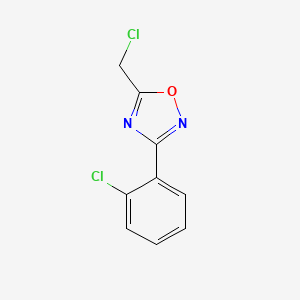

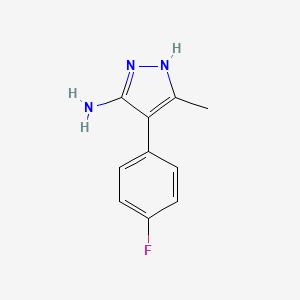

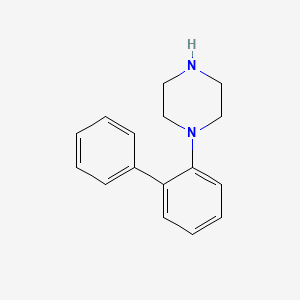

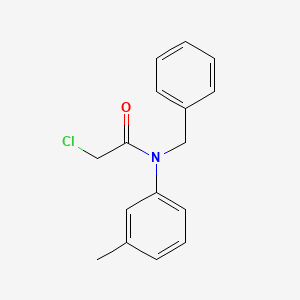

1-(Biphenyl-2-yl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is also known as 1-([1,1’-Biphenyl]-2-yl)piperazine hydrochloride .

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(Biphenyl-2-yl)piperazine, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular weight of 1-(Biphenyl-2-yl)piperazine dihydrochloride is 311.25 . The InChI code is 1S/C16H18N2.2ClH/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18;;/h1-9,17H,10-13H2;2*1H .

Chemical Reactions Analysis

Piperazine derivatives, including 1-(Biphenyl-2-yl)piperazine, undergo various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

科学研究应用

Pharmaceutical Drug Synthesis

1-(Biphenyl-2-yl) piperazine: is a key intermediate in the synthesis of various pharmaceutical drugs. Its structure is integral to the pharmacokinetic properties of the final drug molecule. It’s often used to improve the solubility and bioavailability of drugs, making it a valuable component in medicinal chemistry .

Antitubercular Agents

This compound has been explored for its potential in creating novel antitubercular agents. Derivatives of 1-(Biphenyl-2-yl) piperazine have shown significant activity against Mycobacterium tuberculosis, indicating its promise in the treatment of tuberculosis .

Kinase Inhibitors

In the realm of cancer research, 1-(Biphenyl-2-yl) piperazine derivatives are being investigated as kinase inhibitors. These compounds can interfere with the signaling pathways that promote tumor growth and proliferation, offering a pathway to new cancer therapies .

Receptor Modulators

The structural flexibility of 1-(Biphenyl-2-yl) piperazine allows it to act as a scaffold for receptor modulators. These modulators can mimic or block the action of neurotransmitters or hormones, making them useful in treating a variety of neurological and endocrine disorders .

Synthetic Methodology Development

Recent advances in synthetic chemistry have utilized 1-(Biphenyl-2-yl) piperazine in developing new methodologies for constructing piperazine rings, which are prevalent in many biologically active compounds .

Analytical Chemistry Applications

1-(Biphenyl-2-yl) piperazine: is employed in analytical chemistry as a reagent for the determination of various chemical compounds. Its selective binding properties make it useful in assays and diagnostic tests .

作用机制

Target of Action

For instance, piperazine is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings .

Mode of Action

Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This paralysis is likely due to the compound’s interaction with GABA receptors .

Biochemical Pathways

The action of piperazine derivatives often involves the gabaergic system . By acting as a GABA receptor agonist, piperazine can affect neurotransmission and potentially influence various biochemical pathways.

Pharmacokinetics

It’s known that biphenyl derivatives are small-molecule inhibitors with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .

Result of Action

The general effect of piperazine compounds is to cause paralysis in parasites, facilitating their removal or expulsion from the host body .

Action Environment

It’s known that the storage stability of biphenyl type epoxy resins at room temperature is low . Therefore, the stability of 1-(Biphenyl-2-yl) piperazine might also be influenced by environmental conditions such as temperature.

安全和危害

未来方向

属性

IUPAC Name |

1-(2-phenylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRVRTJVCWZOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029791 | |

| Record name | 1-(2-Biphenylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Biphenyl-2-yl) piperazine | |

CAS RN |

180698-18-4 | |

| Record name | 1-(2-Diphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180698184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Biphenylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-DIPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5S5265H6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)